2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide
描述
2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide, also known as JNJ-54861911, is a novel small molecule inhibitor that targets the beta-secretase enzyme (BACE1) responsible for the production of amyloid beta (Aβ) peptides. Aβ peptides are known to accumulate in the brain of patients with Alzheimer's disease (AD), leading to the formation of amyloid plaques and ultimately causing neurodegeneration.
作用机制
2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide is a selective inhibitor of BACE1, which is an aspartyl protease that cleaves the amyloid precursor protein (APP) to generate Aβ peptides. By inhibiting BACE1, this compound reduces the production of Aβ peptides and prevents their accumulation in the brain. This mechanism of action has been validated in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
This compound has been shown to reduce Aβ levels in the brain and improve cognitive function in animal models of AD. In a study using transgenic mice that develop amyloid plaques, this compound treatment reduced Aβ levels by up to 90% and improved cognitive function. In a study using nonhuman primates, this compound treatment reduced Aβ levels in the cerebrospinal fluid by up to 70%.
实验室实验的优点和局限性
2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high selectivity for BACE1, which reduces the risk of off-target effects. However, this compound also has some limitations. It has a relatively short half-life, which requires frequent dosing in animal studies. It also has poor solubility in aqueous solutions, which can limit its use in certain assays.
未来方向
2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide has shown promising results in preclinical and clinical studies, but there are still several future directions for research. One direction is to further optimize the pharmacokinetic properties of this compound to improve its efficacy and reduce dosing frequency. Another direction is to evaluate the long-term safety and efficacy of this compound in humans. Additionally, this compound could be used as a tool compound to study the role of BACE1 in other diseases, such as diabetes and cancer. Finally, this compound could be used as a starting point for the development of other BACE1 inhibitors with improved properties.
科学研究应用
2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been extensively studied for its potential use in the treatment of AD. Preclinical studies have shown that this compound can reduce Aβ levels in the brain and improve cognitive function in animal models of AD. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in humans. A phase 1 study showed that this compound was well-tolerated and had a favorable pharmacokinetic profile. A phase 2 study is currently ongoing to evaluate the efficacy of this compound in patients with early AD.
属性
IUPAC Name |
2,2-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)16(20)19-15-6-4-13(5-7-15)12-14-8-10-18-11-9-14/h4-11H,12H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKAVJBSSPKLTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。